molecular formula C21H19ClN2O3S B2378004 N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide CAS No. 1286727-44-3

N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide

Cat. No. B2378004
CAS RN: 1286727-44-3
M. Wt: 414.9
InChI Key: VQUFDGCWECGMKJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, commonly known as CDS-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. In

Mechanism of Action

CDS-1 inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity. CDS-1 has been shown to be a selective inhibitor of several protein kinases, including AKT and p38 MAPK.
Biochemical and Physiological Effects:
CDS-1 has several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CDS-1 has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancer cells. CDS-1 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, CDS-1 has been shown to reduce the production of pro-inflammatory cytokines in macrophages and inhibit the migration of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

CDS-1 has several advantages for lab experiments, including its selectivity for specific protein kinases, its ability to inhibit cell proliferation and induce apoptosis, and its potential therapeutic applications in several diseases. However, the synthesis of CDS-1 is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, the use of CDS-1 in lab experiments requires careful consideration of its potential toxic effects on cells and tissues.

Future Directions

There are several future directions for the study of CDS-1, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. One potential direction is the development of CDS-1 derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Another direction is the identification of new protein kinase targets for CDS-1, which could expand its potential therapeutic applications. Finally, the use of CDS-1 in combination with other drugs or therapies could enhance its efficacy and reduce potential toxic effects.

Synthesis Methods

The synthesis method of CDS-1 involves several steps, including the reaction of 2-chlorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, CDS-1. The synthesis of CDS-1 is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

CDS-1 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and autoimmune disorders. Recent studies have shown that CDS-1 can inhibit the activity of several protein kinases, including AKT, which is a critical regulator of cell survival and proliferation. Inhibition of AKT activity by CDS-1 has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. CDS-1 has also been shown to have anti-inflammatory effects by inhibiting the activity of the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14-7-9-18(11-15(14)2)28(26,27)20-10-8-17(13-23-20)21(25)24-12-16-5-3-4-6-19(16)22/h3-11,13H,12H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUFDGCWECGMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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